Cas no 10433-41-7 (1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1))
10433-41-7 structure
Product Name:1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
Numero CAS:10433-41-7
MF:C10H9KO7S
MW:312.337563276291
CID:118604
PubChem ID:516991
Update Time:2025-04-18
1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
- potassium dimethyl 5-sulphonatoisophthalate
- potassium,3,5-bis(methoxycarbonyl)benzenesulfonate
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, potassium salt
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester, potassium salt
- Dimethyl 5-sulfoisophthalate, potassium salt
- 5-Potassiosulfoisophthalic acid dimethyl ester
- 5-(Potassiooxysulfonyl)-1,3-benzenedicarboxylic acid dimethyl ester
- NS00085136
- BIM-0023935.P001
- B4AU4573KM
- CCG-10946
- potassium;3,5-bis(methoxycarbonyl)benzenesulfonate
- Potassium dimethyl 5-sulfonatoisophthalate
- DTXSID4065076
- EINECS 233-915-0
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)
- SCHEMBL472611
- 10433-41-7
- Isophthalic acid, 5-potassium sulfo, dimethyl ester
-
- Inchi: 1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
- Chiave InChI: FJIZBDJKYXYPAE-UHFFFAOYSA-M
- Sorrisi: [K+].S(C1C=C(C(=O)OC)C=C(C(=O)OC)C=1)(=O)(=O)[O-]
Proprietà calcolate
- Massa esatta: 311.97057
- Massa monoisotopica: 311.970605
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 404
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 109.8
- LogP: 1.24470
1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1) Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
10433-41-7 (1,3-Benzenedicarboxylicacid, 5-sulfo-, 1,3-dimethyl ester, potassium salt (1:1)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti